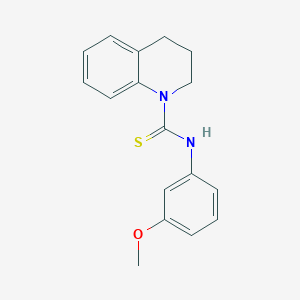

N-(3-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide” is a complex organic compound. It contains a methoxyphenyl group (a phenyl ring with a methoxy substituent), a dihydroquinoline group (a heterocyclic compound), and a carbothioamide group (a functional group consisting of a carbonyl adjacent to a thioamide). These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. For example, the carbothioamide group might be susceptible to hydrolysis, while the dihydroquinoline group might undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the presence of polar groups and the overall shape of the molecule .Applications De Recherche Scientifique

Corrosion Inhibition

N-(3-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide analogs have shown potential as corrosion inhibitors. A study demonstrated that similar compounds, N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide (HQMC) and N-((8-hydroxyquinolin-5-yl)methyl)-4-phenylpiperazine-1-carbothioamide (HQPC), were effective in inhibiting the corrosion of C22E steel in hydrochloric acid solution. These compounds followed the Langmuir isotherm of adsorption and showed predominant anodic effectiveness in Tafel polarization measurements, suggesting their utility in corrosion protection applications (About et al., 2020).

Urease Inhibition

Another area of application for analogs of N-(3-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is as urease inhibitors. A study synthesized various N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues and tested them for urease inhibition. These compounds, particularly certain analogs, displayed significant inhibitory potential, with some showing more potency than the standard thiourea. This suggests potential applications in conditions where urease activity needs to be controlled (Ali et al., 2021).

Anticancer Potential

Compounds related to N-(3-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide have been explored for their antitumor properties. One study on derivatives of 2-phenylquinolin-4-ones, a closely related structure, found significant inhibitory activity against various tumor cell lines, suggesting potential as anticancer agents. These compounds exhibited effects on insulin-like growth factor-1 receptor autophosphorylation and demonstrated efficacy in xenograft models, highlighting their potential in cancer therapy (Chou et al., 2010).

Tubulin Polymerization Inhibition

Methoxy-substituted derivatives of N-(3-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide have been studied for their ability to inhibit tubulin polymerization. This property is significant in the development of cytostatic drugs, as disruption of microtubule assembly can lead to effective cancer treatment strategies. These derivatives were found to inhibit tubulin polymerization and disrupt microtubule assembly in a manner similar to colchicine, a well-known tubulin inhibitor (Gastpar et al., 1998).

Mécanisme D'action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar functional groups have biological activity. For example, quinoline derivatives are often used as antimicrobial agents, while carbothioamide derivatives have been studied for their anticancer properties .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-20-15-9-4-8-14(12-15)18-17(21)19-11-5-7-13-6-2-3-10-16(13)19/h2-4,6,8-10,12H,5,7,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROHTFRPZIPKJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(methylsulfonyl)piperidin-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5564414.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine](/img/structure/B5564422.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5564447.png)

![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5564459.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5564460.png)

![N-[4-(4-morpholinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5564468.png)

![9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564495.png)

![1-(2-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5564507.png)

![1-{[4-(dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5564508.png)